tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
This compound is a boronic ester-functionalized spirocyclic scaffold featuring a 2-azaspiro[3.3]heptane core. The tert-butyl carbamate group serves as a protective moiety for the secondary amine, while the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal chemistry and materials science . Synthesized via iridium-catalyzed C–H borylation, it is obtained in 35% yield as a colorless oil under modified general procedures using [Ir(COD)(OMe)]₂ and B₂pin₂ .
Properties
Molecular Formula |
C17H30BNO4 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-10-17(11-19)8-12(9-17)18-22-15(4,5)16(6,7)23-18/h12H,8-11H2,1-7H3 |
InChI Key |
LSMJYWFESKCTKF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Intermediate
This intermediate is a precursor to the boronate compound. It can be prepared by oxidation or other functional group transformations on the azaspiro scaffold.
-
- Starting from azaspiro[3.3]heptane derivatives.
- Oxidation or functionalization in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
- Use of reagents such as hydrogen chloride in dioxane for deprotection or activation steps.
- Reaction temperature maintained around 0–20 °C.
- Reaction times vary from 1 hour to overnight depending on the step.
Lithiation and Borylation to Install the Boronate Ester
The key step to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group involves lithiation at the 6-position of the azaspiro ring, followed by electrophilic trapping with a boron reagent.
-
- Typically performed using strong bases such as sec-butyllithium or lithium diisopropylamide (LDA).
- Conducted at low temperatures (e.g., –78 °C) to control regioselectivity and avoid side reactions.
-
- Electrophilic trapping with boron reagents such as bis(pinacolato)diboron or pinacolborane.
- This step installs the boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
-
- Although direct experimental details for this exact compound are limited, related compounds have been prepared by lithiation-borylation sequences as described in doctoral research on lithiation and borylation of hindered benzoates and related systems, demonstrating the feasibility of this approach for secondary amine-containing spirocycles.
Purification
- Flash column chromatography using gradients of ethyl acetate in hexanes or dichloromethane/methanol mixtures is commonly employed.
- The product is typically isolated as a white solid with high purity (>95%).
- Characterization by LC-MS confirms molecular ion peaks consistent with the expected molecular weight.
Summary Table of Typical Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | tert-butyl azaspiro precursor, 4M HCl in dioxane | 20 °C | 1 hour | ~69-78% | White solid intermediate |
| Lithiation | sec-BuLi or LDA in THF | –78 °C | 1-3 hours | Not specified | Low temperature to control regioselectivity |
| Borylation | Bis(pinacolato)diboron or pinacolborane | –78 to 0 °C | 1-3 hours | Not specified | Electrophilic trapping to install boronate |
| Purification | Flash chromatography (EtOAc/hexanes gradient) | Ambient | Variable | High purity | White solid isolated |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Key Observations :
- The target compound’s yield (35%) is lower than other spirocyclic analogs (e.g., 87% for 3i ), likely due to challenges in C–H borylation regioselectivity .
- Commercial analogs like the spiro[3.5]nonene derivative () are available at high purity (98%), suggesting scalability advantages over lab-scale syntheses .
- Ethyl ester derivatives (e.g., ) achieve near-quantitative yields, highlighting the efficiency of alkylation over borylation .
Physicochemical and Functional Comparisons
Key Observations :
- The boronate group in the target compound enhances its utility in cross-coupling reactions compared to hydroxy or amino analogs .
- Higher LogP (2.84) suggests improved membrane permeability relative to hydrophilic derivatives (LogP <1.5) .
Challenges and Limitations
- Synthetic Yield : The target compound’s low yield (35%) necessitates optimization for industrial-scale applications .
- Safety Data: Limited hazard information is available, though analogs with boronate groups () exhibit warnings for skin/eye irritation (H315, H319) .
- Stability: Boronates are moisture-sensitive; spiro[3.3]heptane cores may exhibit ring strain compared to larger spirocycles (e.g., spiro[3.5]nonane) .
Biological Activity
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBNO
- Molecular Weight : 359.27 g/mol
- CAS Number : 893566-72-8
This compound features a boron-containing dioxaborolane moiety which is known for its reactivity in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The boronic ester group allows for reversible covalent bonding with diols and other nucleophiles, facilitating various biochemical reactions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases by competing with ATP binding sites, which can modulate cell signaling pathways involved in growth and apoptosis .
- Cell Proliferation Modulation : Research indicates that this compound can influence cell growth and differentiation by interacting with pathways such as BMP signaling .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Concentration Tested | Effect Observed |
|---|---|---|---|
| Study A | Inhibition of ALK kinases | 10 µM - 1 mM | Dose-dependent inhibition observed |
| Study B | Modulation of BMP signaling | Various concentrations | Significant reduction in cell proliferation |
| Study C | Interaction with Tregs | 100 µM | Enhanced suppression of effector T cells |
Case Studies
- ALK Kinase Inhibition : In a study examining the effects on anaplastic lymphoma kinase (ALK), this compound demonstrated significant inhibitory effects at varying concentrations. The IC50 values indicated strong potential for therapeutic applications in cancers driven by ALK mutations .
- BMP Signaling Pathway : Another investigation highlighted the compound's ability to modulate the BMP signaling pathway. This modulation suggests potential applications in regenerative medicine and cancer therapy where BMP signaling plays a crucial role in cellular differentiation and growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
